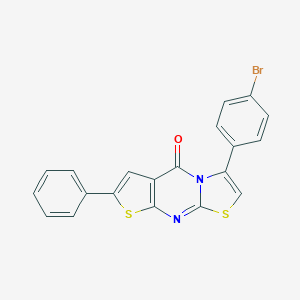

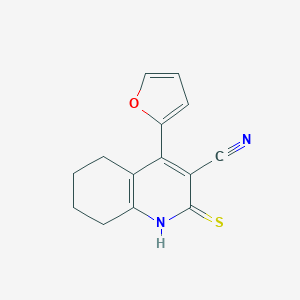

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

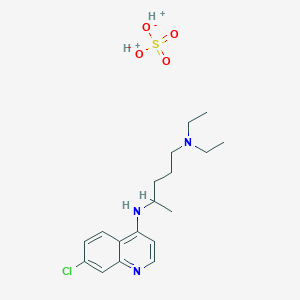

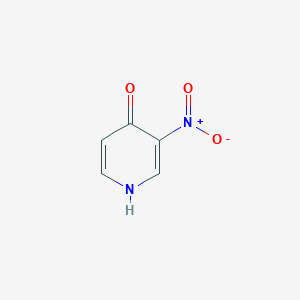

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit diverse reactivity, making them valuable for various synthetic applications. Elkholy and Morsy (2006) explored the reactivity of a similar compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, towards several reagents including dimethylformamide dimethyl acetal, carbon disulfide, and urea, highlighting its potential in synthesizing a range of derivatives with possible antimicrobial activities (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, evaluating their antifungal properties and establishing a relationship between functional group variation and biological activity (Gholap et al., 2007).

Complex Reactions and Transformations

The compound’s structural complexity allows for intricate chemical transformations. For instance, Wan et al. (2011) achieved the synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles through a one-pot reaction involving multiple components, resulting in the construction of new bonds and cleavage of existing ones (Wan et al., 2011). Ahmed et al. (2003) synthesized various pyrimidine and fused pyrimidine derivatives starting from related compounds, illustrating the versatility of this class of compounds in synthesizing complex heterocyclic structures (Ahmed et al., 2003).

Catalysis and Green Chemistry

The compound and its derivatives are also involved in environmentally friendly chemical processes. Mogle et al. (2015) described a green method for synthesizing tetrahydroquinoline-3-carbonitrile derivatives, emphasizing catalyst recyclability and avoidance of hazardous reagents, marking an important step towards sustainable chemistry (Mogle et al., 2015).

Biological Interactions and Activity

Although specifics on biological interactions are limited, the structural analogy and reactivity of this compound suggest potential biological relevance. For example, the synthesis and evaluation of derivatives for antifungal properties indicate possible applications in developing new therapeutics or bioactive substances (Gholap et al., 2007).

Mecanismo De Acción

Target of Action

Related compounds have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in the biochemical pathways . For instance, some compounds can inhibit the activity of their target proteins, thereby altering the normal functioning of the associated biochemical pathways .

Biochemical Pathways

Related compounds have been shown to affect the polyol pathway . This pathway is involved in glucose metabolism, and alterations in this pathway can have significant downstream effects .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related compounds have been shown to have analgesic effects, indicating potential pain-relieving properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTDRMWFWJDYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353601 |

Source

|

| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83989-90-6 |

Source

|

| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)